molecular formula C17H20N2O3 B1386714 N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide CAS No. 1020960-86-4

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide

Cat. No. B1386714
CAS RN: 1020960-86-4
M. Wt: 300.35 g/mol
InChI Key: NPHDMJDCVRYVHS-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide (also known as AMPP), is a synthetic amide compound with a unique structure and properties. It is a versatile compound that has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. AMPP has been studied extensively in recent years, and has shown promise in a range of applications.

Scientific Research Applications

AMPP has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. It has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics. AMPP has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, AMPP has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of AMPP is not yet fully understood, but it is believed to involve several processes. It is thought to act as a partial agonist at certain receptors, and may also interact with other proteins and enzymes. Additionally, AMPP is believed to interact with the cytochrome P450 system, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPP have been studied extensively, and have been found to have a wide range of effects. AMPP has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of various enzymes and proteins. It has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of various neurological disorders. Additionally, AMPP has been found to have beneficial effects on the cardiovascular system, and has been studied for its potential use in the treatment of various cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of AMPP in lab experiments has several advantages. It is highly soluble in water and other solvents, and is relatively easy to synthesize and purify. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, there are also some limitations to the use of AMPP in lab experiments. It is not very soluble in organic solvents, and it can be difficult to obtain a high yield of the compound. Additionally, its mechanism of action is not yet fully understood, and it may interact with other compounds in unpredictable ways.

Future Directions

The potential future applications of AMPP are vast, and the compound has already shown promise in a variety of areas. One possible future direction is the development of new drugs based on the compound. Additionally, AMPP could be used to develop new treatments for various diseases, such as cancer and neurological disorders. AMPP could also be used to study the structure and function of proteins, and to develop new methods of drug delivery. Finally, AMPP could be used to study the metabolism of drugs, and to develop new methods of drug metabolism and pharmacokinetics.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-10-13(18)8-9-14(11)19-17(20)12(2)22-16-7-5-4-6-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHDMJDCVRYVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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